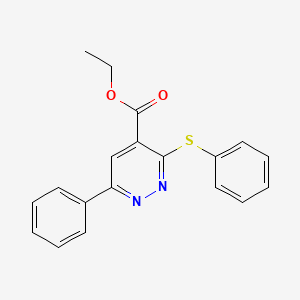

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate

Beschreibung

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl ester group, a phenyl group, and a phenylsulfanyl group attached to the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .

Eigenschaften

IUPAC Name |

ethyl 6-phenyl-3-phenylsulfanylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBYMFFTFQCRPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1SC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.

Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and an appropriate leaving group on the pyridazine ring.

Esterification: The carboxylic acid group on the pyridazine ring can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, Lewis acids (aluminum chloride).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyridazines.

Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

Recent studies have investigated the potential of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate as an anticancer agent. The compound's structural features suggest it may interact with biological targets involved in cancer cell proliferation. For instance, derivatives of similar pyridazine compounds have shown promising results in inhibiting cancer cell growth, indicating a potential pathway for this compound's application in oncology .

Mechanism of Action

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may exhibit comparable effects .

Agricultural Applications

Herbicidal Properties

This compound has been explored for its herbicidal properties. Research indicates that compounds with similar pyridazine structures can effectively control a broad spectrum of weeds while maintaining safety for crops such as rice and maize. The compound's ability to inhibit weed growth without harming desirable plants makes it a candidate for developing new herbicides .

Synergistic Effects

The efficacy of this compound may be enhanced when combined with other herbicidal agents. Studies have shown that formulations containing this compound can result in synergistic effects, leading to improved weed control at lower application rates, thus minimizing environmental impact .

Case Studies

Several case studies highlight the effectiveness of this compound in both medicinal and agricultural contexts:

- Anticancer Efficacy Study

- Herbicide Development

Wirkmechanismus

The mechanism of action of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: Bind to the active sites of enzymes, thereby inhibiting their catalytic activity.

Modulate Receptors: Interact with cell surface or intracellular receptors, leading to changes in cellular signaling and function.

Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

Disrupt Cellular Processes: Interfere with DNA replication, protein synthesis, or other essential cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:

Ethyl 6-phenyl-3-(methylsulfanyl)-4-pyridazinecarboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, leading to different chemical properties and biological activities.

Ethyl 6-phenyl-3-(phenylsulfonyl)-4-pyridazinecarboxylate: Contains a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and pharmacological profile.

Ethyl 6-phenyl-3-(phenylamino)-4-pyridazinecarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Biologische Aktivität

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research studies, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C16H15N2O2S

- Molecular Weight : 299.37 g/mol

Structural Features

- The compound contains a pyridazine ring, which is known for its diverse biological activities.

- The presence of the phenylsulfanyl group may contribute to its pharmacological properties, enhancing interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound exhibits selective cytotoxic effects. The IC50 values indicated moderate to high activity against these cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Flow cytometry analysis revealed increased apoptosis in treated cancer cells, indicating a potential mechanism for its anticancer effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of growth in both categories, with notable activity against Staphylococcus aureus and Escherichia coli.

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the compound was tested on several cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, particularly in breast and cervical cancer cells.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : High permeability across cellular membranes.

- Distribution : Favorable distribution characteristics with a moderate volume of distribution.

- Metabolism : Potential metabolism via phase II pathways involving conjugation reactions.

- Excretion : Predominantly renal excretion observed in preliminary animal studies.

Q & A

Q. What are the recommended synthetic routes for Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate, and how can purity be optimized?

The compound can be synthesized via cyclization reactions using precursors such as ethyl esters with sulfanyl-containing reagents. For example, cyclization of a pyridazine derivative with phenylsulfanyl groups under basic conditions (e.g., NaH in DMF) is a plausible route . Purification often involves column chromatography (silica gel) or recrystallization using polar aprotic solvents, as demonstrated for structurally related pyridazinecarboxylates . Purity validation should include HPLC or NMR to confirm the absence of byproducts like unreacted phenylsulfanyl intermediates.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the phenylsulfanyl group (δ ~2.5–3.5 ppm for S–CH2 protons) and ester carbonyl (δ ~165–170 ppm) .

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- X-ray crystallography : To resolve the crystal structure and confirm regiochemistry, as applied to similar pyridazine derivatives .

Q. What safety precautions are necessary when handling this compound in the lab?

Based on safety data for analogous sulfanyl-containing compounds:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts.

- Store waste in sealed containers for specialized disposal, as sulfanyl derivatives may generate toxic fumes upon combustion .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be elucidated, particularly regarding regioselectivity?

Mechanistic studies may involve:

- Isotopic labeling : Tracking sulfur incorporation during cyclization.

- DFT calculations : Modeling transition states to predict regioselectivity, as done for pyridazine derivatives with trifluoromethyl groups .

- Kinetic studies : Monitoring intermediate formation via in-situ IR or NMR to identify rate-determining steps .

Q. What computational methods are suitable for predicting the compound’s reactivity or protein-binding interactions?

- Docking simulations : Use software like AutoDock to assess interactions with biological targets, guided by the phenylsulfanyl group’s stereoelectronic effects .

- DFT/Molecular dynamics : To evaluate conformational stability and solvent effects, as applied to pyridazinecarboxylates in crystallographic studies .

Q. How should researchers address contradictions in reported data (e.g., conflicting yields or structural assignments)?

- Controlled reproducibility : Replicate synthesis under varying conditions (temperature, solvent) to identify critical parameters.

- Advanced characterization : Use high-resolution mass spectrometry (HRMS) or single-crystal XRD to resolve structural ambiguities .

- Meta-analysis : Compare datasets from analogous compounds (e.g., substituent effects on pyridazine ring stability) to contextualize discrepancies .

Q. What strategies can explore the compound’s potential biological activity or structure-activity relationships (SAR)?

- In vitro assays : Screen against enzyme targets (e.g., kinases) where sulfanyl groups are known modulators.

- SAR studies : Synthesize derivatives with modified phenyl or sulfanyl groups to assess impact on bioactivity, referencing fluorine-substituted analogs as a model .

- ADMET profiling : Evaluate metabolic stability using liver microsomes and cytotoxicity via MTT assays .

Q. How can degradation pathways and stability under varying conditions be systematically analyzed?

- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-MS to identify degradation products.

- Accelerated stability testing : Monitor purity over time under controlled humidity/temperature, as recommended for labile sulfanyl esters .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.

- Data Validation : Cross-reference spectral data with PubChem or Cambridge Structural Database entries for analogous compounds .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for sulfur-containing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.